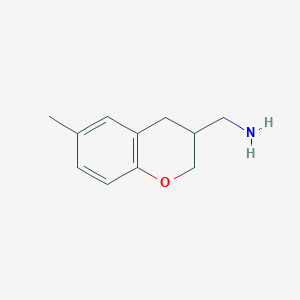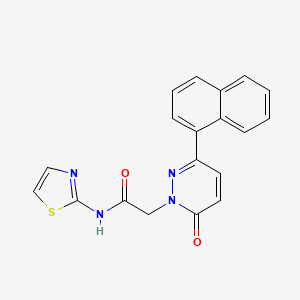
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a naphthalene ring, a pyridazine ring, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions. The thiazole ring is then introduced via a condensation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with naphthalene, pyridazine, and thiazole rings. Examples might include:
- 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(thiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
What sets 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N4O2S/c24-17(21-19-20-10-11-26-19)12-23-18(25)9-8-16(22-23)15-7-3-5-13-4-1-2-6-14(13)15/h1-11H,12H2,(H,20,21,24) |
InChI Key |
OINFWLBQURRRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


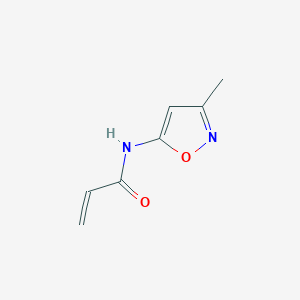
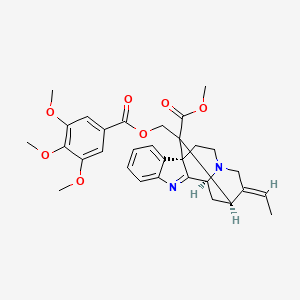
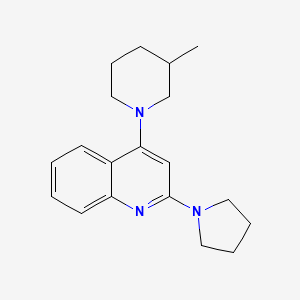
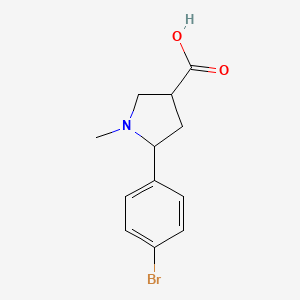
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)





![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)

![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
